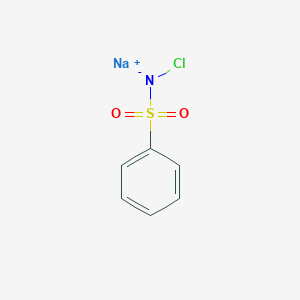

sodium;benzenesulfonyl(chloro)azanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;benzenesulfonyl(chloro)azanide typically involves the reaction of benzenesulfonamide with sodium hypochlorite. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using benzenesulfonamide and sodium hypochlorite. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is then filtered, and the product is crystallized and dried for further use .

Chemical Reactions Analysis

Types of Reactions: Sodium;benzenesulfonyl(chloro)azanide undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in various organic reactions.

Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include hydrogen peroxide and other oxidizing agents.

Substitution Reactions: Nucleophiles such as amines and alcohols are commonly used.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Reagent for Sulfonamide Production

- Sodium benzenesulfonyl (chloro) azanide is primarily utilized in the synthesis of sulfonamides. It reacts with amines to form sulfonamides, which are critical in pharmaceuticals due to their antibacterial properties. The reaction typically involves nucleophilic substitution where the amine displaces the chloride ion from the sulfonyl chloride .

Derivatization Reagent

- This compound serves as a derivatization reagent for various amines, enabling their detection at trace levels in environmental samples. It is particularly effective in gas chromatography-mass spectrometry (GC-MS) applications, where it aids in the determination of amine concentrations in wastewater and surface water samples .

Synthesis of Complex Molecules

- Sodium benzenesulfonyl (chloro) azanide is involved in synthesizing complex organic molecules, including oxindoles and substituted indoles when reacted with Grignard reagents. This application is crucial for developing new pharmaceuticals and agrochemicals .

Pharmaceutical Applications

Antimicrobial Agent

- The compound has demonstrated antimicrobial properties, specifically as a cyclooxygenase-2 (COX-2) inhibitor. This makes it relevant in developing anti-inflammatory medications and treatments for conditions like neoplasia .

Building Block for Drug Development

- Sodium benzenesulfonyl (chloro) azanide is also used as a biochemical building block in drug development. Its ability to form stable sulfonamide linkages makes it valuable in creating new therapeutic agents .

Environmental Analysis

Detection of Amines

- Utilizing sodium benzenesulfonyl (chloro) azanide as a derivatization agent allows for the sensitive detection of amines in environmental samples. This application is vital for monitoring pollutants and ensuring compliance with environmental regulations .

Thiamine Assay

- The compound has been employed to develop rapid and accurate methods for thiamine (Vitamin B1) assay in food products. This application highlights its utility beyond synthetic chemistry into food safety and quality control .

Summary of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Used to produce sulfonamides and complex organic molecules like oxindoles. |

| Pharmaceuticals | Acts as an antimicrobial agent and building block for drug development. |

| Environmental Analysis | Derivatization reagent for amine detection in wastewater analysis. |

| Food Safety | Employed in thiamine assays to ensure food quality. |

Case Studies

Case Study 1: Antimicrobial Properties

A study investigated the efficacy of sodium benzenesulfonyl (chloro) azanide against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that this compound significantly inhibited bacterial growth, suggesting potential use as an antimicrobial agent in clinical settings .

Case Study 2: Environmental Monitoring

In a project assessing water quality, sodium benzenesulfonyl (chloro) azanide was used to detect trace levels of amines in river water samples. The method demonstrated high sensitivity and reproducibility, proving effective for environmental monitoring purposes .

Mechanism of Action

The mechanism of action of sodium;benzenesulfonyl(chloro)azanide involves the release of chlorine, which effectively kills bacteria and other microorganisms . The chlorine released interacts with the cellular components of microorganisms, leading to their inactivation and death . This compound targets various molecular pathways, including protein synthesis and cell membrane integrity .

Comparison with Similar Compounds

Chloramine T: Similar to Chloramine B, it is used as a disinfectant and antiseptic.

N-chlorosuccinimide: Another chlorinating agent used in organic synthesis.

Uniqueness: Sodium;benzenesulfonyl(chloro)azanide is unique due to its high solubility in water and its effectiveness as both an oxidizing agent and a disinfectant . Its stability and ease of handling make it a preferred choice in various applications compared to other similar compounds .

Properties

IUPAC Name |

sodium;benzenesulfonyl(chloro)azanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClNO2S.Na/c7-8-11(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNCILYKSYKEFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClNNaO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.